molecular formula C11H18O3 B14514490 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one CAS No. 62527-60-0

5-Hexyl-3-(hydroxymethylidene)oxolan-2-one

Cat. No.: B14514490
CAS No.: 62527-60-0
M. Wt: 198.26 g/mol
InChI Key: SLKWMZVKKZTPSI-UHFFFAOYSA-N
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Description

5-Hexyl-3-(hydroxymethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with a hexyl group and a hydroxymethylidene group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one typically involves the reaction of hexyl-substituted precursors with appropriate reagents to form the oxolane ring. One common method is the cyclization of hexyl-substituted hydroxy acids under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-3-(hydroxymethylidene)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.

    Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexyl-substituted carboxylic acids, while reduction can produce hexyl-substituted alcohols.

Scientific Research Applications

5-Hexyl-3-(hydroxymethylidene)oxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one
  • 5-(2,5-dihydroxyhexyl)oxolan-2-one
  • 5-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one

Uniqueness

5-Hexyl-3-(hydroxymethylidene)oxolan-2-one is unique due to its specific substitution pattern and the presence of the hydroxymethylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

62527-60-0

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

5-hexyl-3-(hydroxymethylidene)oxolan-2-one

InChI

InChI=1S/C11H18O3/c1-2-3-4-5-6-10-7-9(8-12)11(13)14-10/h8,10,12H,2-7H2,1H3

InChI Key

SLKWMZVKKZTPSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC(=CO)C(=O)O1

Origin of Product

United States

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